(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride
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Overview
Description
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClF2O2S and a molecular weight of 246.71 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanesulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (3,3-Difluoro-1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group but without the cyclohexyl ring and fluorine substitutions.
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonate: A derivative where the sulfonyl chloride group is replaced with a sulfonate ester group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other sulfonyl chloride compounds.
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O2S/c1-7(6-14(9,12)13)3-2-4-8(10,11)5-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSAKZKBAZDIHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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